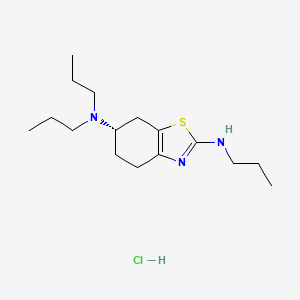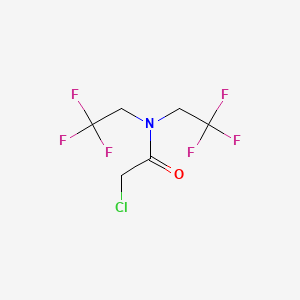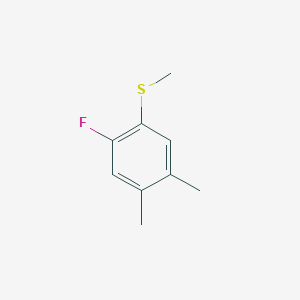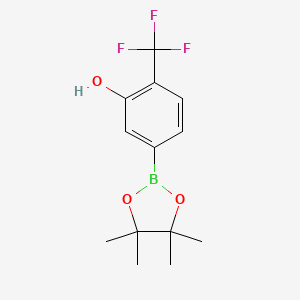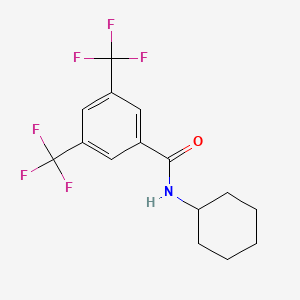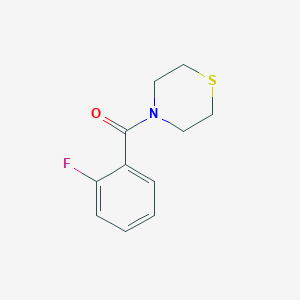
1,2,5-Tribromo-4-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Tribromo-4-iodo-3-methylbenzene is an organic compound with the molecular formula C7H4Br3I It is a derivative of benzene, where three bromine atoms, one iodine atom, and one methyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,5-Tribromo-4-iodo-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Tribromo-4-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the methyl group.
Reduction: Formation of hydrogenated derivatives with reduced bromine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
1,2,5-Tribromo-4-iodo-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,5-Tribromo-4-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms can participate in halogen bonding, while the methyl group can influence the compound’s reactivity and stability. The pathways involved include the formation of intermediates that can undergo further reactions to yield desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Similar structure with a methoxy group instead of an iodine atom.
1,2,4-Tribromo-3-methylbenzene: Similar structure with different positions of bromine atoms.
1,2,5-Tribromo-4-chloro-3-methylbenzene: Similar structure with a chlorine atom instead of an iodine atom.
Uniqueness
1,2,5-Tribromo-4-iodo-3-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can lead to distinct reactivity and properties compared to other similar compounds. The combination of these halogens with a methyl group provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H4Br3I |
|---|---|
Molekulargewicht |
454.72 g/mol |
IUPAC-Name |
1,2,5-tribromo-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br3I/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI-Schlüssel |
RPVQQLUIHKHTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1I)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



